molecular formula C14H20N2O2 B3530148 N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide

N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide

Cat. No. B3530148
M. Wt: 248.32 g/mol
InChI Key: CWQMKKNBDINQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMMA is a synthetic compound that belongs to the class of amides. It was first synthesized in the early 2000s and since then, it has been studied extensively for its potential therapeutic properties. DMMA has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of DMMA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DMMA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
DMMA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMMA has also been shown to inhibit the proliferation of tumor cells and induce apoptosis in these cells. Additionally, DMMA has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

One of the advantages of DMMA is its potential therapeutic properties. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of DMMA is its toxicity. It has been shown to be toxic to certain cells at high concentrations, which limits its potential use in vivo.

Future Directions

There are several future directions for the study of DMMA. One direction is to further elucidate its mechanism of action. This will help to better understand how DMMA exerts its therapeutic effects and may lead to the development of more effective treatments. Another direction is to study the potential use of DMMA in combination with other drugs. This may lead to the development of more effective treatments for various diseases. Additionally, further studies are needed to determine the safety and efficacy of DMMA in vivo, which will be necessary before it can be used as a therapeutic agent.
In conclusion, DMMA is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects, which makes it a potential candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in vivo.

Scientific Research Applications

DMMA has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DMMA has also been shown to have antitumor effects, which makes it a potential candidate for the treatment of various types of cancer. Additionally, DMMA has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-3-4-13(12(2)9-11)15-14(17)10-16-5-7-18-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQMKKNBDINQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)-2-(4-morpholinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.